N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a pyridazinone core substituted with a 4-methoxybenzenesulfonyl group at position 3 and an acetamide linker at position 2. The acetamide moiety is further substituted with a 4-chlorophenyl group, contributing to its unique physicochemical and biological properties. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The sulfonyl and chloro substituents enhance its binding affinity and metabolic stability, making it a candidate for further therapeutic exploration.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S/c1-28-15-6-8-16(9-7-15)29(26,27)18-10-11-19(25)23(22-18)12-17(24)21-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCZDVKZXDMPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various intermediates. The structural formula can be represented as follows:
- Molecular Formula : CHClNOS
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds that contain the 4-chlorophenyl and methoxybenzenesulfonyl moieties. For example, compounds derived from similar structural frameworks demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies indicate that compounds with similar structures exhibit significant antiproliferative activity across multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) . The IC values for these compounds typically fall in the nanomolar range, indicating potent activity.
| Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|
| HT-29 | 50 | Cell cycle arrest in G2/M phase |
| M21 | 30 | Disruption of microtubule integrity |
| MCF7 | 40 | Induction of apoptosis |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in various physiological processes and disease mechanisms. Preliminary findings suggest that derivatives of this compound show strong inhibitory activity against these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the sulfonamide group or variations in the aromatic substituents have shown to influence the potency and selectivity towards specific biological targets. For instance:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances solubility and bioavailability.
- Aromatic Ring Modifications : Alterations in the chlorophenyl moiety can lead to changes in binding affinity to target proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Antitumor Activity : A study involving a series of pyridazinone derivatives demonstrated that modifications at the 3-position significantly enhanced antitumor efficacy in vivo using chick chorioallantoic membrane assays .
- Enzyme Inhibition Profiles : Research indicated that certain derivatives exhibited dual inhibition against both AChE and urease, suggesting potential for multifaceted therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Acetamide Derivatives with Halogenated Aryl Groups
Several analogs share the pyridazinone-acetamide scaffold but differ in substituents. Key examples include:
*Molecular weight calculated based on formula.
Key Findings :
- Fluorine substitution (CAS 853318-09-9) reduces molecular weight (248.22 vs. 276.67) and may increase metabolic stability due to decreased steric hindrance .
- Compound 9 () demonstrates that chlorophenyl-quinazolinyl hybrids exhibit nanomolar inhibitory activity against kinases, suggesting the target compound’s sulfonyl group could similarly enhance target binding .
Sulfonyl-Substituted Pyridazinone Derivatives
Sulfonyl groups are critical for protein binding via hydrogen bonding. Comparative
Key Findings :
- The 4-methoxybenzenesulfonyl group in the target compound may confer stronger π-π stacking interactions compared to naphthyl or furan substituents .
- Compound X () lacks a sulfonyl group but shows high affinity (−8.1 kcal/mol), suggesting the pyridazinone core itself is a key pharmacophore .
Acetamide-Linked Heterocycles
Acetamide linkers are common in kinase inhibitors. Notable examples:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
